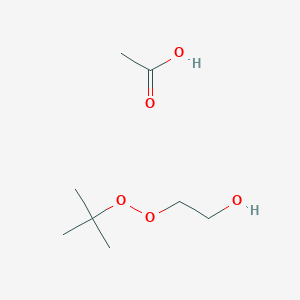
Acetic acid;2-tert-butylperoxyethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;2-tert-butylperoxyethanol is an organic compound with the molecular formula C8H16O4. It is a perester, which means it contains a peroxide group (-O-O-) bonded to an ester group (-COO-). This compound is known for its applications in organic synthesis and as an initiator in polymerization reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Acetic acid;2-tert-butylperoxyethanol can be synthesized through the copper-catalyzed oxidative coupling of benzyl cyanides with tert-butyl hydroperoxide. This reaction is typically conducted under solvent-free conditions at room temperature, resulting in good to excellent yields . Another method involves the reaction of carboxylic acids or their analogous benzoyl chlorides with tert-butyl hydroperoxide in the presence of a base .
Industrial Production Methods: Industrial production of this compound often involves the use of tert-butyl hydroperoxide and acetic acid under controlled conditions to ensure high yield and purity. The reaction is typically catalyzed by metal catalysts such as copper or nickel to enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions: Acetic acid;2-tert-butylperoxyethanol undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic reactions.
Reduction: It can be reduced to form alcohols and other derivatives.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and metal catalysts such as copper or nickel.
Reduction: Common reagents include hydrogen gas and metal catalysts.
Substitution: Common reagents include nucleophiles such as amines and alcohols.
Major Products Formed:
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohols and ethers.
Substitution: Products include esters and amides.
Applications De Recherche Scientifique
Acetic acid;2-tert-butylperoxyethanol has a wide range of applications in scientific research, including:
Chemistry: It is used as an initiator in polymerization reactions and as an oxidizing agent in organic synthesis.
Biology: It is used in the study of oxidative stress and its effects on biological systems.
Medicine: It is used in the development of pharmaceuticals and as a reagent in drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of acetic acid;2-tert-butylperoxyethanol involves the generation of free radicals through the cleavage of the peroxide bond. These free radicals can initiate polymerization reactions or participate in oxidation reactions. The molecular targets and pathways involved include the activation of oxygen species and the formation of reactive intermediates that can react with various substrates.
Comparaison Avec Des Composés Similaires
tert-Butyl hydroperoxide: Similar in structure but lacks the ester group.
Benzoyl peroxide: Contains a peroxide group but has a different aromatic structure.
Di-tert-butyl peroxide: Contains two tert-butyl groups bonded to a peroxide group.
Uniqueness: Acetic acid;2-tert-butylperoxyethanol is unique due to its combination of a peroxide group and an ester group, which allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in organic synthesis and industrial applications .
Propriétés
Numéro CAS |
24257-55-4 |
|---|---|
Formule moléculaire |
C8H18O5 |
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
acetic acid;2-tert-butylperoxyethanol |
InChI |
InChI=1S/C6H14O3.C2H4O2/c1-6(2,3)9-8-5-4-7;1-2(3)4/h7H,4-5H2,1-3H3;1H3,(H,3,4) |
Clé InChI |
ZUHFOXDWQSTSAO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CC(C)(C)OOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![oxalic acid;1-pyridin-2-yl-4-[3-(3,4,5-trimethoxyphenyl)propyl]piperazine](/img/structure/B14706410.png)
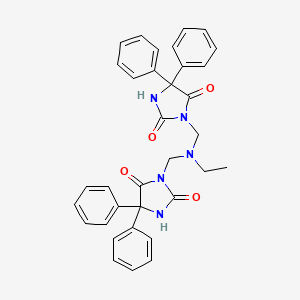
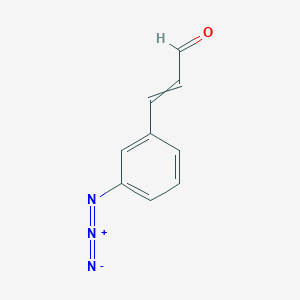
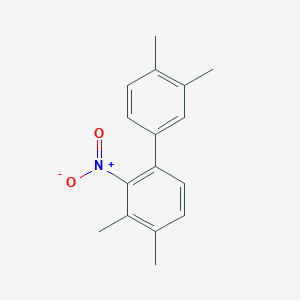
![4-[(2-Nitrophenyl)disulfanyl]phenol](/img/structure/B14706437.png)
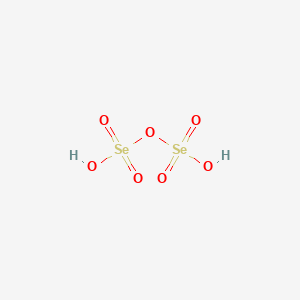
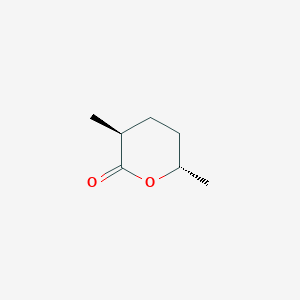
![5-Methoxy[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14706450.png)
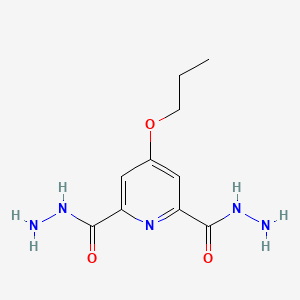
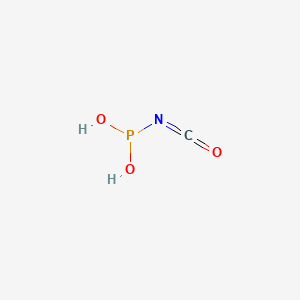
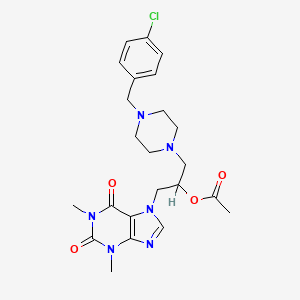
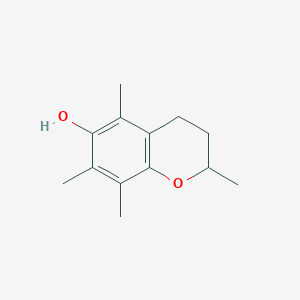

![Ethanone, 1-[2,4-bis(acetyloxy)phenyl]-2-phenyl-](/img/structure/B14706499.png)
